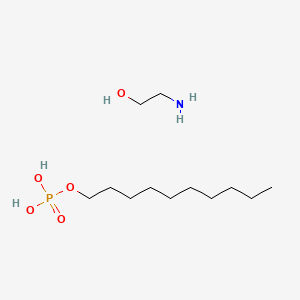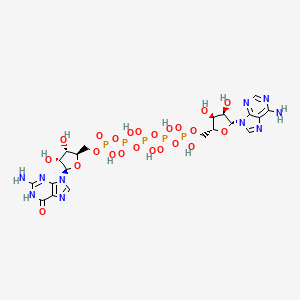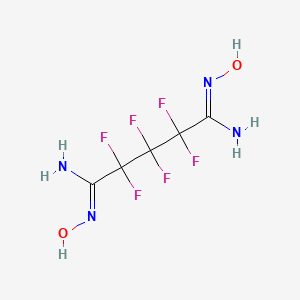![molecular formula C68H134O5Sn2 B12671442 (Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane CAS No. 85938-46-1](/img/structure/B12671442.png)
(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is a complex organotin compound Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and biomedicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane typically involves the reaction of tin-based precursors with long-chain fatty acids or their derivatives. The reaction conditions often include:
Solvent: Non-polar solvents such as hexane or toluene.
Temperature: Elevated temperatures around 80-120°C to facilitate the esterification process.
Catalysts: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The tin-oxygen bonds can be reduced to form tin-hydride species.
Substitution: The alkyl chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and tin oxides.
Reduction: Tin hydrides and alcohols.
Substitution: Alkyl halides and modified organotin compounds.
科学研究应用
Chemistry
In chemistry, (Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Organotin compounds are known for their biocidal properties, and this particular compound’s long alkyl chains may enhance its effectiveness against certain microorganisms.
Medicine
In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used as a stabilizer in the production of plastics and other polymers. Its ability to enhance the thermal and mechanical properties of materials makes it valuable in manufacturing.
作用机制
The mechanism by which (Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane exerts its effects involves its interaction with cellular membranes and enzymes. The long alkyl chains allow it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death in microorganisms. Additionally, the tin centers can interact with thiol groups in enzymes, inhibiting their activity and further contributing to its antimicrobial properties.
相似化合物的比较
Similar Compounds
Tributyltin oxide: Another organotin compound with biocidal properties, but with shorter alkyl chains.
Dibutyltin dilaurate: Used as a catalyst in polymerization reactions, similar in function but different in structure.
Tetraphenyltin: An organotin compound used in materials science, with aromatic groups instead of alkyl chains.
Uniqueness
(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane is unique due to its long alkyl chains and ester functionalities, which provide it with distinct physical and chemical properties. These features make it more effective in certain applications, such as antimicrobial activity and catalysis, compared to its shorter-chain or aromatic counterparts.
属性
CAS 编号 |
85938-46-1 |
|---|---|
分子式 |
C68H134O5Sn2 |
分子量 |
1269.2 g/mol |
IUPAC 名称 |
[[[(Z)-octadec-9-enoyl]oxy-dioctylstannyl]oxy-dioctylstannyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-5-7-8-6-4-2;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*10-9-;;;;;;; |
InChI 键 |
ISZCRZBMOAPRAY-MNHRHIJMSA-L |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)





